Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate is a compound that features a thiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the tert-butyl group adds steric bulk, which can influence the compound’s reactivity and stability .
Mechanism of Action
Target of Action
It’s known that this compound is an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane targets bacterial cell wall synthesis, specifically the penicillin-binding proteins, which are essential for bacterial cell wall integrity .
Mode of Action
As an intermediate in the synthesis of ceftolozane, it likely contributes to the antibiotic’s ability to inhibit bacterial cell wall synthesis .
Biochemical Pathways
As an intermediate in the synthesis of ceftolozane, it may indirectly affect the pathways related to bacterial cell wall synthesis .
Result of Action
As an intermediate in the synthesis of ceftolozane, its contribution likely results in the antibiotic’s ability to inhibit bacterial cell wall synthesis, leading to bacterial cell death .
Preparation Methods
The synthesis of Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the amine with tert-butyl chloroformate under basic conditions.
Chemical Reactions Analysis
Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate can undergo various chemical reactions:
Scientific Research Applications
Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate has several scientific research applications:
Comparison with Similar Compounds
Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate can be compared with other thiazole derivatives:
Properties
IUPAC Name |
tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-10(2,3)16-9(15)14-11(4-5-11)7-6-17-8(12)13-7/h6H,4-5H2,1-3H3,(H2,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIDFDCXLJXJPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.